4-amino-3-methyl-N-(4-propoxyphenyl)benzamide
Description
4-Amino-3-methyl-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an amino group at the 4-position, a methyl group at the 3-position, and a propoxyphenyl group attached via the amide nitrogen.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-15-7-5-14(6-8-15)19-17(20)13-4-9-16(18)12(2)11-13/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) |
InChI Key |
BYSDIPRNIBEGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide can be achieved through various methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields . Another method involves the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation . This green and efficient pathway provides a high-yielding and eco-friendly process for the preparation of benzamide derivatives .
Chemical Reactions Analysis
4-amino-3-methyl-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Protein Kinases
One of the primary applications of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide is its role as an inhibitor of protein kinases. Protein kinases are crucial enzymes that regulate various cellular processes through phosphorylation. Aberrant kinase activity is often implicated in cancer and other diseases. The compound has shown therapeutic efficacy against neoplastic diseases, particularly those reliant on protein kinase activity, such as chronic myelogenous leukemia and other solid tumors .
Case Study: Tyrosine Kinase Inhibitors
In a study focusing on inhibitors of tyrosine kinases, compounds similar to 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide demonstrated significant efficacy in inhibiting cell proliferation in various cancer models. These findings suggest that the compound could be further optimized for enhanced selectivity and potency against specific cancer types .
Antiviral Activity
Filovirus Inhibition
Recent research indicates that derivatives of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide exhibit potent inhibitory effects on filovirus entry, making them candidates for therapeutic development against viruses such as Ebola and Marburg. The structure-activity relationship (SAR) studies revealed that modifications to the amide portion can enhance antiviral activity .
Data Table: Antiviral Potency of Related Compounds
| Compound ID | EC50 (μM) | Virus Target |
|---|---|---|
| CBS1118 | <10 | Ebola Virus |
| Compound 20 | 2.34 | Ebola Virus |
| Compound 32 | 1.52 | Marburg Virus |
This table summarizes the effective concentrations required to inhibit viral entry, highlighting the potential of these compounds as antiviral agents.
Angiogenesis Inhibition
Therapeutic Applications in Ocular Diseases
The compound has also been investigated for its ability to inhibit angiogenesis, which is critical in diseases such as diabetic retinopathy and age-related macular degeneration. By targeting pathways involved in blood vessel formation, it could provide therapeutic benefits for conditions characterized by abnormal vascular growth .
Synthesis and Structural Optimization
The synthesis of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as medicinal chemistry optimization and molecular docking studies are employed to refine the compound's efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it can interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide (Similarity: 0.96)
- Structural Differences : Replaces the 4-propoxyphenyl group with a 3-(trifluoromethyl)phenyl group.
- Implications : The trifluoromethyl group enhances electronegativity and metabolic stability compared to the propoxy group. Fluorinated analogs often exhibit improved pharmacokinetics due to reduced oxidative metabolism, as seen in fluorinated adamantane benzamides . However, the absence of the propoxy ether linkage may reduce solubility in polar solvents .
4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (Compound 1d)
- Structural Differences: Substitutes the 4-propoxyphenyl group with a pyridazinone-linked phenyl ring.
- Biological Activity: Demonstrates cardiotonic effects in perfusion assays, surpassing the reference drug levosimendan.
CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)
- Structural Differences: Features an acetylated amino group at the 4-position and a 2-aminophenyl group.
- Pharmacological Profile : Acts as a histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of histone H3. The target compound’s 4-propoxyphenyl group may hinder HDAC binding due to steric bulk, suggesting divergent mechanisms .
Kinase Inhibitors (e.g., Nilotinib, CHMFL-ABL/KIT-155)
- Nilotinib: Contains a trifluoromethyl group and imidazole ring, enabling potent BCR-ABL kinase inhibition.
- CHMFL-ABL/KIT-155 : Utilizes a pyridinyl-pyrimidinyl hinge-binding motif. The target compound’s simpler structure may limit its utility in kinase inhibition but could serve as a scaffold for further optimization .
Efflux Pump Inhibitors (2-(4-Propoxyphenyl)quinoline Derivatives)
- Activity: Derivatives with 4-propoxyphenyl groups inhibit bacterial efflux pumps (e.g., NorA in S. aureus). The target compound’s benzamide core may alter binding kinetics compared to quinoline-based inhibitors, warranting direct testing .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
- Fluorinated benzamides (e.g., trifluorobenzamide) exhibit extended half-lives due to resistance to oxidative metabolism. The target compound’s propoxy group may offer moderate steric hindrance but lacks fluorine’s metabolic protection, suggesting faster clearance .
Solubility and Bioavailability
- The propoxy group’s ether linkage enhances water solubility compared to alkyl-substituted analogs (e.g., N-(isopropyl)benzamide in ). However, solubility may lag behind sulfonated or pyridinyl-containing derivatives like nilotinib mesylate .
Biological Activity
4-Amino-3-methyl-N-(4-propoxyphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.35 g/mol
- Functional Groups :
- Amino group (-NH)
- Propoxy group (-O-CH)
- Benzamide backbone
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that benzamide derivatives, including compounds similar to 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain bis-benzamides can inhibit androgen receptor (AR) interactions, which is crucial in prostate cancer progression. The ability to block AR–coactivator interactions suggests that 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide may also exhibit similar properties, potentially leading to decreased tumor growth and proliferation in androgen-sensitive cancers .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with their molecular structure. The presence of specific substituents can enhance or diminish activity:
| Substituent | Effect on Activity |
|---|---|
| Propoxy group | Increases lipophilicity and cell permeability |
| Amino group | Essential for receptor binding and activity |
| Methyl group | Modulates steric hindrance and electronic properties |
This table illustrates how variations in substituent groups can influence the biological efficacy of related compounds.
Case Studies and Research Findings
- Antiproliferative Studies : A study demonstrated that related bis-benzamides exhibited IC50 values in the nanomolar range against LNCaP prostate cancer cells, highlighting their potential as therapeutic agents .
- Antiviral Mechanisms : Research on N-phenylbenzamide derivatives showed their ability to enhance intracellular levels of APOBEC3G, a protein involved in inhibiting HBV replication. This suggests a mechanism through which 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide might exert antiviral effects .
- Comparative Analysis : A comparative study of various benzamide derivatives revealed that those with larger alkoxy groups exhibited enhanced antibacterial and antifungal activities, suggesting that similar modifications could be beneficial for improving the efficacy of 4-amino-3-methyl-N-(4-propoxyphenyl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
